
Biotin-PEG3-NHS ester
Overview
Description
Biotin-PEG3-NHS ester is a compound widely used in biochemical and bioconjugation research. It is a biotinylation reagent that contains a biotin moiety linked to an amine-reactive N-hydroxysuccinimidyl (NHS) ester through a polyethylene glycol (PEG) spacer. This compound is particularly valued for its ability to label proteins, peptides, and other molecules with biotin, facilitating their detection, purification, and immobilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-NHS ester typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an active ester intermediate, which then reacts with the PEG spacer to form the final product. The reaction conditions usually involve anhydrous solvents and are carried out under inert atmosphere to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The final product is often lyophilized and stored under dry conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts specifically with primary amine groups on target molecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: pH 7-9 buffers, anhydrous solvents, inert atmosphereMajor Products
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule through an amide bond .
Scientific Research Applications
Key Applications
- Biotinylation of Proteins
- Drug Development and PROTAC Synthesis
- Nanotechnology Applications
- Cell Culture Studies
- Labeling and Detection Techniques
Data Table: Comparison of Biotinylation Reagents
Reagent | Target Functional Group | Solubility | Application Area |
---|---|---|---|
This compound | Primary amines | DMSO, Water | Protein labeling |
EZ-Link NHS-Biotin | Primary amines | DMSO | Protein modification |
Sulfo-NHS-Biotin | Primary amines | Water | Cell surface labeling |
Case Studies
- Protein Targeting Using PROTACs
- Surface Modification for Enhanced Cell Adhesion
-
Detection of Protein Interactions
- In a biochemical assay, this compound was employed to label target proteins within a complex mixture. Subsequent streptavidin pull-down assays confirmed the specificity of interactions between labeled proteins and their binding partners, illustrating its utility in studying protein-protein interactions .
Mechanism of Action
The mechanism of action of Biotin-PEG3-NHS ester involves the formation of a covalent bond between the NHS ester and primary amine groups on the target molecule. This reaction results in the formation of a stable amide linkage, effectively biotinylating the target molecule. The biotin moiety can then interact with streptavidin or avidin, enabling the detection, purification, or immobilization of the biotinylated molecule .
Comparison with Similar Compounds
Biotin-PEG3-NHS ester is unique due to its PEG spacer, which provides flexibility and reduces steric hindrance, enhancing the efficiency of biotinylation. Similar compounds include:
Biotin-NHS ester: Lacks the PEG spacer, which may result in lower efficiency in some applications.
NHS-dPEG®12-biotin: Contains a longer PEG spacer, offering even greater flexibility but may be more challenging to synthesize.
NHS-dPEG®4-biotin: Similar to this compound but with a slightly different PEG length, affecting its reactivity and application.
This compound stands out for its balance of flexibility and reactivity, making it a versatile tool in various biochemical and bioconjugation applications.
Biological Activity
Biotin-PEG3-NHS ester is a bioconjugation reagent widely utilized in biochemical research for its ability to facilitate the labeling of biomolecules, particularly proteins. This compound combines a biotin moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, which makes it highly effective for creating stable conjugates with primary amines in proteins. This article delves into the biological activity of this compound, examining its properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C23H36N4O9S
- Molecular Weight : 544.6 Da
- Solubility : Soluble in DMSO and water (10 mg/ml)
The NHS group is reactive towards primary amines, allowing for the formation of stable amide bonds. The PEG spacer enhances aqueous solubility and provides flexibility, minimizing steric hindrance when binding to streptavidin or avidin .
The mechanism of action involves the reaction of the NHS ester with the e-amino groups on lysines or the N-terminal amino groups of proteins. This reaction occurs optimally at pH 7-9, resulting in the formation of a stable carbamate linkage. The biotin moiety can then bind to streptavidin or avidin with high affinity, which is one of the strongest non-covalent interactions known in nature .
Applications in Research
This compound is extensively used in various applications, including:
- Protein Labeling : It is commonly employed for biotinylating proteins, enabling their detection and purification through streptavidin-based methods.
- Immunoassays : The compound plays a crucial role in immunoassays where biotinylated antibodies are used to detect antigens.
- Cell Surface Labeling : Researchers utilize this compound to label cell surface proteins for studies involving cellular interactions and signaling pathways .
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound:
-
Protein Conjugation Efficiency :
A study demonstrated that this compound effectively biotinylated various proteins with high yields. The optimal conditions for biotinylation were established at pH 7.4, where over 90% of the target protein was successfully labeled within 30 minutes . -
Streptavidin-Biotin Interaction :
Research indicated that biotinylated proteins could be captured using streptavidin-coated surfaces with a binding efficiency exceeding 95%. This high affinity allows for sensitive detection methods in various assays . -
Therapeutic Applications :
In therapeutic contexts, this compound has been explored for developing antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this bioconjugation strategy, researchers aim to enhance the specificity and efficacy of cancer treatments .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to other common bioconjugation reagents.
Reagent | Reactive Group | Spacer Length | Solubility | Applications |
---|---|---|---|---|
This compound | NHS Ester | 3 units | DMSO, Water | Protein labeling, Immunoassays |
Maleimide-PEG | Maleimide | Variable | DMSO | Protein crosslinking |
Azide-PEG | Azide | Variable | DMSO | Click chemistry applications |
Q & A
Basic Research Questions
Q. What is the mechanism of Biotin-PEG3-NHS ester conjugation to biomolecules, and how does the PEG spacer influence this process?
this compound reacts with primary amines (e.g., lysine residues on proteins) via its NHS ester group, forming stable amide bonds. The PEG3 spacer enhances solubility in aqueous solutions, reduces steric hindrance between the biotin tag and the target molecule, and improves accessibility for streptavidin/avidin binding . For example, the PEG3 spacer’s hydrophilicity prevents aggregation of labeled antibodies in solution compared to carbon-only linkers .
Q. How can researchers optimize reaction conditions for efficient biotinylation using this compound?
Key parameters include:
- pH : Maintain pH 7.5–8.5 (e.g., using PBS or HEPES buffer) to maximize amine reactivity while minimizing NHS ester hydrolysis .
- Molar ratio : Use a 5–20× molar excess of this compound over the target protein to ensure sufficient labeling without denaturation .
- Temperature and time : React at 4°C for 12–16 hours (or 25°C for 1–2 hours) to balance efficiency and protein stability .
Post-reaction, remove excess reagent via dialysis, size-exclusion chromatography, or centrifugal filtration.
Q. What analytical methods are recommended to confirm biotinylation efficiency and purity?
- HPLC-MS : Quantify biotin incorporation and assess purity (≥95% by HPLC-MS is typical for high-quality batches) .
- UV-Vis spectroscopy : Measure absorbance at 280 nm (protein) and 354 nm (biotin chromophore) to calculate biotin-to-protein ratio .
- Streptavidin-binding assays : Validate functional activity using ELISA or pull-down experiments .
Advanced Research Questions
Q. How can steric hindrance be mitigated when labeling small biomolecules (e.g., peptides) with this compound?
- PEG spacer optimization : Use shorter PEG spacers (e.g., PEG2) for small molecules to minimize spatial interference while retaining solubility .
- Site-specific labeling : Introduce unique amine groups via mutagenesis (e.g., adding a terminal lysine) to direct conjugation away from functional domains .
- Alternative linkers : For applications requiring cleavage, consider photocleavable (e.g., PC Biotin-PEG3-NHS carbonate ester) or reducible (e.g., disulfide-containing) variants .
Q. What strategies address hydrolysis of the NHS ester group during conjugation in aqueous buffers?
- Fresh reagent preparation : Dissolve this compound in anhydrous DMSO immediately before use to prevent pre-reaction hydrolysis .
- Competing reaction suppression : Add 1–5 mM EDC or sulfo-NHS to stabilize the NHS ester in aqueous environments .
- Controlled reaction time : Monitor reaction kinetics via time-course HPLC to terminate before significant hydrolysis occurs .
Q. How can this compound be integrated into advanced applications like PROTAC synthesis or super-resolution microscopy?
- PROTAC design : Use this compound to conjugate E3 ligase ligands to target proteins, enabling proximity-induced degradation. The PEG3 spacer minimizes steric clashes between PROTAC components .
- Super-resolution imaging : Label biomolecules with biotin for streptavidin-conjugated fluorophores. The PEG3 spacer reduces background noise by distancing the fluorophore from the target .
Q. What are the critical considerations for ensuring reproducibility in biotinylation experiments across different biological models?
- Standardized protocols : Follow NIH guidelines for reporting reagent concentrations, reaction conditions, and validation methods to enable replication .
- Batch-to-batch consistency : Use NMR and HPLC-MS to verify reagent purity and molecular weight across batches .
- Negative controls : Include unconjugated streptavidin controls to rule out nonspecific binding in assays .
Q. Methodological Resources
- Synthesis protocol : A step-by-step guide for conjugating this compound to proteins, including purification via prep-HPLC .
- Photocleavable variant protocol : Detailed steps for releasing biotinylated molecules using 365 nm UV light .
- NIH reporting checklist : Guidelines for documenting experimental conditions to meet rigor and reproducibility standards .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUJZJSFIYGMH-HOIFWPIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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